1-(3,4-Dimethoxybenzyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Medicinal Chemistry Physicochemical Properties SAR

1-(3,4-Dimethoxybenzyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS 1351621-14-1) is a synthetic small-molecule urea derivative with a molecular formula of C19H21N3O4 and a molecular weight of 355.4 g/mol. It features a 1-oxo-1,2,3,4-tetrahydroisoquinoline core linked via a urea bridge to a 3,4-dimethoxybenzyl group.

Molecular Formula C19H21N3O4
Molecular Weight 355.394
CAS No. 1351621-14-1
Cat. No. B2357740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
CAS1351621-14-1
Molecular FormulaC19H21N3O4
Molecular Weight355.394
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(CCNC3=O)C=C2)OC
InChIInChI=1S/C19H21N3O4/c1-25-16-6-3-12(9-17(16)26-2)11-21-19(24)22-14-5-4-13-7-8-20-18(23)15(13)10-14/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,23)(H2,21,22,24)
InChIKeyDVZJWDIVQNSORF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(3,4-Dimethoxybenzyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS 1351621-14-1): Understanding Its Chemical Identity and Patent Provenance


1-(3,4-Dimethoxybenzyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS 1351621-14-1) is a synthetic small-molecule urea derivative with a molecular formula of C19H21N3O4 and a molecular weight of 355.4 g/mol . It features a 1-oxo-1,2,3,4-tetrahydroisoquinoline core linked via a urea bridge to a 3,4-dimethoxybenzyl group. This compound is disclosed within the patent family of Allergan, Inc., specifically as a member of a series of 1-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea derivatives claimed as modulators of the N-formyl peptide receptor like-1 (FPRL-1), with potential applications in ocular and inflammatory conditions [1]. Its structural features distinguish it from simpler unsubstituted or mono-substituted tetrahydroisoquinoline ureas, which is critical for procurement decisions where specific receptor modulation profiles are required.

Why 1-(3,4-Dimethoxybenzyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea Cannot Be Replaced by Other Tetrahydroisoquinoline Ureas


Generic substitution among tetrahydroisoquinoline (THIQ) urea derivatives is inadvisable because the 7-position of the THIQ core and the N-benzyl substituent are both highly sensitive to structural modification [1]. Literature on the THIQ chemotype as orexin receptor antagonists demonstrates that the dimethoxybenzyl group at the 1-position can be replaced with other aromatic groups while retaining potency and OX1 selectivity, but the 6- and 7-positions are highly sensitive to substitution and significantly impact receptor activity [1]. In the context of FPRL-1 receptor modulation, the Allergan patent family covering this compound shows that specific substitution patterns are required for receptor engagement; analogues with different aryl/heteroaryl urea N-substituents exhibit distinct pharmacological profiles [2]. In addition, physicochemical properties such as molecular weight and hydrogen-bonding capacity differ substantially across analogues, affecting solubility, permeability, and formulation behavior. These factors mean that a seemingly similar analogue cannot be assumed to reproduce the biological or physicochemical properties of this specific compound.

Quantitative Differentiation Evidence for 1-(3,4-Dimethoxybenzyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS 1351621-14-1)


Molecular Weight Differentiation: 30 Da Higher Than the 4-Ethoxyphenyl Analogue

This compound has a molecular weight of 355.4 g/mol, which is 30.0 g/mol higher than the closely related 4-ethoxyphenyl analogue (1-(4-ethoxyphenyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, CAS 1351653-39-8), which has a molecular weight of 325.4 g/mol . The additional mass arises from the presence of two methoxy groups on the benzyl ring (3,4-dimethoxybenzyl) versus a single ethoxy group on the phenyl ring (4-ethoxyphenyl). This structural difference translates into distinct hydrogen-bonding capacity and electronic properties.

Medicinal Chemistry Physicochemical Properties SAR

Hydrogen-Bond Acceptor Count: 5 vs. 4 for the 4-Ethoxyphenyl Comparator

This compound contains 5 hydrogen-bond acceptors (two methoxy oxygens + urea carbonyl oxygen + THIQ amide oxygen + urea nitrogen) compared to 4 acceptors for the 4-ethoxyphenyl analogue (one ethoxy oxygen + three urea/amide oxygens and nitrogen) . Based on standard H-bond counting rules applied to the chemical structures, the higher HBA count increases the polar surface area (PSA) and enhances aqueous solubility while potentially reducing passive transcellular permeability.

Drug Design ADME Solubility

Patent-Defined FPRL-1 Receptor Modulator Scaffold: Documented Within Allergan's Patent Family

This compound belongs to the chemotype defined in U.S. Patent 8,809,367 (and related family members) as 1-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea derivatives with FPRL-1 modulatory activity [1][2]. The patent family explicitly claims compounds where the urea N-substituent is a substituted benzyl or aryl group, with specific examples demonstrating FPRL-1 agonism or antagonism. While quantitative IC₅₀ or EC₅₀ data for this exact compound are not publicly disclosed in the accessible patent documents, the patent's Markush structure and exemplified compounds establish that the 3,4-dimethoxybenzyl substitution pattern is encompassed within the claimed genus of active FPRL-1 modulators [2].

FPRL-1 GPCR Pharmacology Inflammation

Molecular Weight and Lipophilicity Differentiation vs. the Benzhydryl Analogue (CAS 1351590-94-7)

Compared to 1-benzhydryl-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS 1351590-94-7, molecular weight 371.4 g/mol, C₂₃H₂₁N₃O₂), this compound has a lower molecular weight (355.4 vs. 371.4 g/mol) and a higher heteroatom content (seven oxygen/nitrogen atoms vs. five) . The benzhydryl analogue, lacking methoxy groups, is predicted to have higher lipophilicity (estimated cLogP ~3.5–4.5) compared to this compound (estimated cLogP ~2.0–3.0 based on the presence of two polar methoxy substituents and an additional carbonyl oxygen).

Lipophilicity Drug-likeness Physicochemical profiling

Recommended Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea (CAS 1351621-14-1)


FPRL-1 Receptor Pharmacology Tool Compound for In Vitro Assays

Based on the compound's membership in the Allergan FPRL-1 modulator patent family [1], it is suited as a pharmacological tool for studying FPRL-1-mediated signaling pathways in vitro. Its 3,4-dimethoxybenzyl substitution pattern, with five hydrogen-bond acceptors and a molecular weight of 355.4 g/mol , provides distinct solubility characteristics compared to more lipophilic analogues such as the benzhydryl derivative. Researchers should verify batch-specific purity and confirm FPRL-1 activity in their assay system, as quantitative IC₅₀ data for this specific compound are not publicly disclosed.

Structure-Activity Relationship (SAR) Studies on Tetrahydroisoquinoline Ureas

This compound serves as a valuable reference point in SAR campaigns exploring the 7-position of the THIQ core. Literature on related THIQ scaffolds demonstrates that 6- and 7-position substitutions are highly sensitive determinants of receptor activity and selectivity [1]. By comparing this compound head-to-head against the 4-ethoxyphenyl analogue (MW 325.4) and the benzhydryl analogue (MW 371.4), medicinal chemists can systematically evaluate the impact of benzyl vs. phenyl vs. benzhydryl N-substitution on FPRL-1 potency, selectivity, and physicochemical properties.

Reference Standard for Analytical Method Development and Quality Control

With a well-defined molecular formula (C₁₉H₂₁N₃O₄) and molecular weight (355.4 g/mol) [1], this compound can be used as an analytical reference standard for HPLC or LC-MS method development in pharmaceutical quality control settings. Its distinct retention time and mass spectral signature, driven by the 3,4-dimethoxybenzyl group and THIQ-urea core, enable clear differentiation from structurally similar analogues during purity and identity testing.

Ocular or Inflammatory Disease Model Probe Development

Given the FPRL-1 receptor's role in ocular inflammation and the Allergan patent's emphasis on ophthalmic applications [1], this compound is a candidate for probe development in ocular or inflammatory disease models. The compound's higher hydrogen-bond acceptor count (5 HBA) and lower estimated cLogP (~2.0–3.0) relative to more hydrophobic analogues suggest better compatibility with topical ocular formulation requirements, although direct in vivo PK/PD data for this compound remain to be generated.

Quote Request

Request a Quote for 1-(3,4-Dimethoxybenzyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.